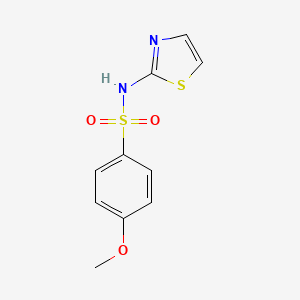

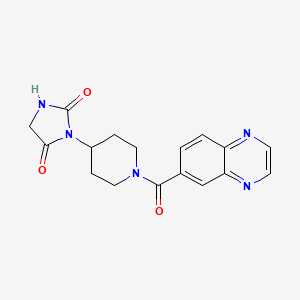

![molecular formula C12H20N2 B2537770 N,N-diethyl-4-[(methylamino)methyl]aniline CAS No. 863646-17-7](/img/structure/B2537770.png)

N,N-diethyl-4-[(methylamino)methyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-4-[(methylamino)methyl]aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is a simple aromatic amine, and its derivatives are widely used in the chemical industry for the production of dyes, drugs, and polymers. The specific structure of this compound suggests that it contains both diethylamino and methylamino groups attached to the aniline ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the one-pot synthesis of N-arylated amines, which are structurally related to this compound, has been achieved using a catalytic system involving rhodium precursors and phosphorus ligands . This method demonstrates the efficiency of catalytic systems in the synthesis of aniline derivatives, which could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be elucidated using spectroscopic methods such as FT-IR and UV-Vis, as well as theoretical calculations like HF and DFT . These techniques allow for the determination of the molecular geometry, electronic structure, and vibrational frequencies, which are crucial for understanding the chemical behavior of the compound. The molecular structure of this compound would likely show interesting features due to the presence of electron-donating alkylamino groups.

Chemical Reactions Analysis

Aniline derivatives can undergo a variety of chemical reactions. For example, they can participate in cyclometalation reactions, as seen with N-(3-methyl-2-thienylmethylidene)aniline, which reacts with diiron nonacarbonyl to give organometallic products . Aniline derivatives can also be transformed into quinolones through sigmatropic rearrangements . These examples highlight the reactivity of aniline derivatives, which could be extrapolated to the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the introduction of alkyl groups can affect the solubility and boiling point of the compound. The presence of electron-donating groups, such as the diethylamino and methylamino groups in this compound, could also impact its electronic properties and reactivity. The fluorescence properties of aniline derivatives can be sensitive to temperature and solvent effects, as demonstrated by the study of NN-diethyl-4-(dichloro-1,3,5-triazinyl)aniline . These properties are important for applications in materials science and pharmaceuticals.

科学的研究の応用

Chemical Synthesis and Modification

N,N-diethyl-4-[(methylamino)methyl]aniline and its derivatives are used extensively in the synthesis of various organic compounds. The compound serves as a precursor or intermediate in the formation of other complex molecules. For instance, the preparation of 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)anilines demonstrates the use of similar compounds in synthesizing anilines with potential chemotherapeutic activity against Schistosomiasis Japonica (Ting, 1956). Similarly, the study on selective N-monomethylation of anilines under continuous flow conditions emphasizes the role of such compounds in creating synthetic precursors for drugs like diazepam (Seo et al., 2017).

Catalysis and Reaction Mechanisms

The compound is involved in studies related to understanding and improving catalysis and reaction mechanisms. Research involving the transesterification of cyclic carbonates and the selective N-methylation of anilines catalyzed by faujasites elucidates how such molecules are pivotal in catalytic processes (Selva, Perosa & Fabris, 2008). Another study on the effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions illustrates the importance of such compounds in understanding chemical structures and properties (Eastes, Aldridge & Kamlet, 1969).

Bioactive Compound Synthesis

This compound is also used in the synthesis of bioactive compounds. The study discussing the methylation of amines with CO2 and H2 using supported gold catalysts highlights the production of compounds that are important in the pharmaceutical industry (Du et al., 2015).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, compounds like this compound are crucial for developing new drugs and understanding receptor-ligand interactions. For instance, N-anilinoethylamides, a class of melatoninergic agents, utilize similar structures to interact with MT1 and MT2 membrane receptors (Elisi et al., 2020).

特性

IUPAC Name |

N,N-diethyl-4-(methylaminomethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10-13-3/h6-9,13H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVPIIUJOMQLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)